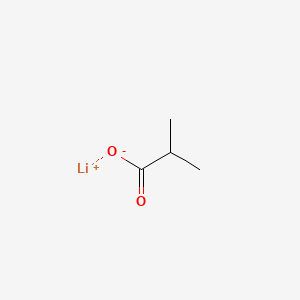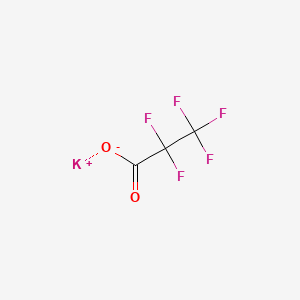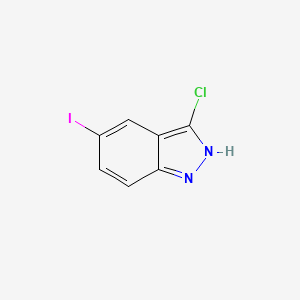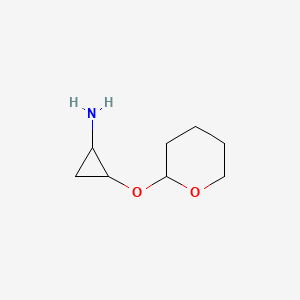
2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine
Overview
Description
2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine is a chemical compound with the molecular formula C8H15NO2 . It has a molecular weight of 157.21 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropane ring attached to a tetrahydropyran ring via an oxygen atom . The exact 3D structure is not available in the search results.Physical And Chemical Properties Analysis
The boiling point of this compound is approximately 240.6±40.0°C at 760 mmHg . Other physical and chemical properties such as density, melting point, and flash point are not available in the search results.Mechanism of Action
The mechanism of action of 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine is not fully understood. However, it is believed to interact with certain receptors in the body, which may lead to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have potential as a therapeutic agent in the treatment of certain diseases. It has also been shown to have potential as a tool for studying cellular signaling pathways.
Advantages and Limitations for Lab Experiments
One advantage of using 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine in lab experiments is its versatility. It can be used as a building block for the synthesis of novel compounds, or as a tool for studying cellular signaling pathways. However, one limitation is that the yield of the synthesis method can vary depending on the reaction conditions, which can make it difficult to obtain large quantities of the compound.
Future Directions
There are several future directions for the use of 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine in scientific research. One direction is the development of new synthetic methodologies for the synthesis of the compound. Another direction is the investigation of its potential as a therapeutic agent in the treatment of certain diseases. Additionally, further research is needed to fully understand its mechanism of action and its potential as a tool for studying cellular signaling pathways.
In conclusion, this compound is a versatile compound that has potential applications in the field of medicinal chemistry and scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in scientific research.
Scientific Research Applications
2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine has been used in various scientific research applications. One such application is in the field of medicinal chemistry, where it has been used as a building block for the synthesis of novel compounds with potential pharmacological activity. It has also been used in the development of new synthetic methodologies.
properties
IUPAC Name |
2-(oxan-2-yloxy)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-6-5-7(6)11-8-3-1-2-4-10-8/h6-8H,1-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCHTSRZCFQCAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2CC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624801 | |
| Record name | 2-[(Oxan-2-yl)oxy]cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
387845-23-0 | |
| Record name | 2-[(Oxan-2-yl)oxy]cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



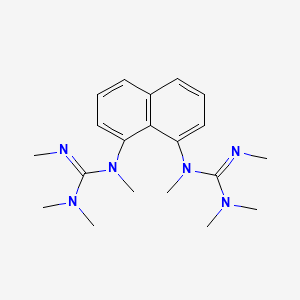


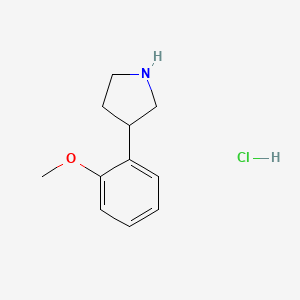
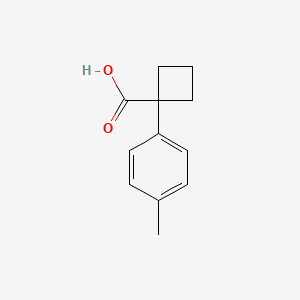
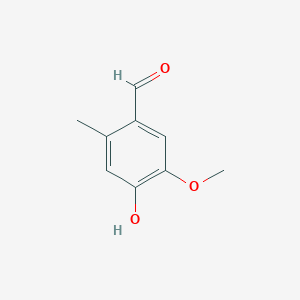
![6-Iodo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1604034.png)

